Cas no 1290136-86-5 ((2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone)
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone
- (2-bromo-1,3-thiazol-5-yl)-(4-fluoropiperidin-1-yl)methanone
- (2-Bromo-5-thiazolyl)(4-fluoro-1-piperidinyl)methanone
- 1290136-86-5
- DTXSID501208804
- SCHEMBL1659661
-
- Inchi: 1S/C9H10BrFN2OS/c10-9-12-5-7(15-9)8(14)13-3-1-6(11)2-4-13/h5-6H,1-4H2
- InChI Key: BWGSHXFPYJMQJM-UHFFFAOYSA-N
- SMILES: BrC1=NC=C(C(N2CCC(CC2)F)=O)S1
Computed Properties
- Exact Mass: 291.96812g/mol
- Monoisotopic Mass: 291.96812g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 61.4Ų
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM179868-5g |
(2-bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone |
1290136-86-5 | 95% | 5g |
$704 | 2021-08-05 | |
| Alichem | A129004390-1g |
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone |
1290136-86-5 | 95% | 1g |
400.00 USD | 2021-06-01 | |
| Chemenu | CM179868-1g |
(2-bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone |
1290136-86-5 | 95% | 1g |
$254 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1806622-1g |
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone |
1290136-86-5 | 98% | 1g |
¥1957.00 | 2024-08-09 |
(2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone Related Literature
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone
Introduction to (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone (CAS No. 1290136-86-5)
Compound (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone, identified by its CAS number 1290136-86-5, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of both bromothiazole and fluoropiperidine moieties, make it a versatile scaffold for further chemical modifications and drug development.
The bromothiazole ring is a well-known pharmacophore found in many bioactive compounds, contributing to its antimicrobial, antiviral, and anti-inflammatory properties. On the other hand, the fluoropiperidine moiety is recognized for its role in enhancing metabolic stability and binding affinity to biological targets. The combination of these two structural elements in (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone suggests a promising candidate for the development of novel therapeutic agents.
Recent advancements in medicinal chemistry have highlighted the importance of such hybrid molecules in addressing unmet medical needs. The unique interaction between the bromothiazole and fluoropiperidine groups can be exploited to design compounds with improved pharmacokinetic profiles and target specificity. For instance, studies have shown that modifications at the 5-position of the bromothiazole ring can significantly alter the biological activity of the molecule, making it an attractive region for further derivatization.
In addition to its structural significance, (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone has been explored in various preclinical studies for its potential applications in treating neurological disorders, cancer, and infectious diseases. The fluorine atom in the piperidine ring enhances the compound's lipophilicity, which is crucial for crossing the blood-brain barrier, making it a promising candidate for central nervous system (CNS) drug discovery. Furthermore, the bromine substituent on the thiazole ring can participate in various chemical reactions, allowing for further functionalization and tailoring of the molecule's properties.
The synthesis of (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds efficiently. These methods not only improve the overall synthetic route but also minimize side reactions, leading to a more sustainable and scalable production process.
One of the most intriguing aspects of this compound is its potential as a building block for drug discovery. The presence of both bromine and fluorine atoms provides multiple sites for further chemical modifications, enabling chemists to explore a wide range of derivatives with tailored biological activities. For example, replacing the methyl group at the 2-position of the thiazole ring with other functional groups can lead to novel compounds with enhanced potency or selectivity against specific targets.
Recent research has also demonstrated the importance of computational methods in optimizing the design and synthesis of such complex molecules. Molecular modeling techniques have been used to predict binding interactions between (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone and biological targets, providing valuable insights into its mechanism of action. These computational studies help guide experimental efforts by identifying key structural features that contribute to biological activity and by predicting potential side effects.
The pharmaceutical industry has shown great interest in developing new drugs based on heterocyclic compounds like (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone. Its unique structural features make it a promising candidate for treating various diseases, including cancer and neurological disorders. The ability to modify its structure allows researchers to fine-tune its pharmacological properties, leading to more effective and safer therapeutic agents.
In conclusion, compound (2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone (CAS No. 1290136-86-5) represents a significant advancement in pharmaceutical chemistry. Its structural features, combined with its potential therapeutic applications, make it a valuable scaffold for drug discovery. As research continues to uncover new ways to exploit its properties, this compound is poised to play a crucial role in developing novel treatments for various diseases.
1290136-86-5 ((2-Bromothiazol-5-yl)(4-fluoropiperidin-1-yl)methanone) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)